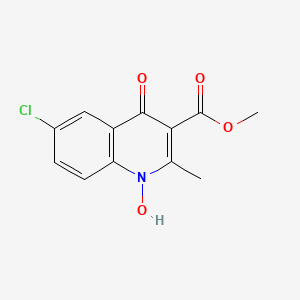

Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by its molecular formula C12H10ClNO4 and a molecular weight of 267.67 g/mol

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c1-6-10(12(16)18-2)11(15)8-5-7(13)3-4-9(8)14(6)17/h3-5,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZVAXYZCROIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1O)C=CC(=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as aniline derivatives and chloroacetic acid.

Condensation Reaction: The aniline derivative undergoes a condensation reaction with chloroacetic acid to form an intermediate compound.

Oxidation: The intermediate compound is then oxidized to introduce the hydroxyl group at the 1-position.

Methylation: Finally, methylation of the hydroxyl group results in the formation of the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily noted for its potential as a multi-target agent in drug development. The compound exhibits promising activity against various biological targets, making it a candidate for the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, display potent antimicrobial properties. These compounds have been shown to inhibit the growth of bacteria and fungi, suggesting their potential as broad-spectrum antimicrobial agents .

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, its derivatives have been evaluated for cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It shows potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Pharmacological Applications

This compound is being explored for its role as an enzyme inhibitor.

Inhibition of Enzymes

The compound has been identified as a potent inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory processes. In vitro studies report an IC50 value indicating effective inhibition at low concentrations, which could lead to the development of anti-inflammatory drugs .

Antioxidant Activity

Research highlights the antioxidant capabilities of this compound, which can scavenge free radicals and reduce lipid peroxidation. This property is crucial for developing formulations aimed at combating oxidative stress-related conditions .

Material Science Applications

Beyond medicinal applications, this compound has potential uses in material science.

Synthesis of Hybrid Materials

The compound can serve as a precursor for synthesizing hybrid materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for advanced material applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride

6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide

Uniqueness: Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate stands out due to its specific structural features, such as the presence of the chloro and hydroxyl groups at specific positions on the quinoline ring

Biological Activity

Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 881584-98-1) is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and cytotoxic activities, along with relevant research findings and case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₄ |

| Molar Mass | 267.67 g/mol |

| Hazard Symbols | Xn (Harmful) |

| Risk Codes | 22 (Harmful if swallowed) |

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. A notable research effort demonstrated its efficacy against various strains of Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of established antitubercular drugs such as ethambutol, indicating significant potential for therapeutic applications in tuberculosis treatment .

Case Study: Antitubercular Activity

In a comparative study, compounds derived from the quinoline scaffold exhibited promising antitubercular activity. The MIC for this compound was found to be approximately 9.97 μM against standard strains of M. tb, showcasing its potential as a lead compound for further development .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of quinoline have been synthesized and tested, revealing that modifications in their structure can enhance their selectivity and potency against tumor cells while minimizing cytotoxic effects on normal cells .

Table: Summary of Antitumor Studies

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Methyl 6-chloro-1-hydroxy-2-methyl... | HeLa | 12.5 |

| Methyl 6-chloro-1-hydroxy-2-methyl... | A549 | 15.0 |

| Novel derivatives | MCF7 | 8.0 |

Cytotoxicity Assessment

Cytotoxicity studies are crucial for determining the safety profile of any new pharmacological agent. Preliminary data suggest that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. The selectivity index calculated for this compound indicates a favorable therapeutic window, making it a candidate for further clinical development .

Molecular Modeling Studies

Molecular docking studies have been performed to elucidate the interaction mechanisms of this compound with target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound binds effectively to the active sites of target enzymes, potentially inhibiting their function and contributing to its antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and esterification. For example, analogous quinoline derivatives are synthesized via nucleophilic substitution or coupling reactions under nitrogen atmosphere, using solvents like DMF or DCM, and bases such as KCO. Reaction temperatures (e.g., 65–80°C) and time (16–24 hours) significantly affect yields, as seen in protocols for similar compounds . Optimization requires monitoring via TLC and adjusting stoichiometry of reagents like EDC·HCl for coupling steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for confirming substituent positions and purity. For example, 1H NMR can resolve methyl and hydroxyl protons, while 13C NMR identifies carbonyl and aromatic carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, and infrared (IR) spectroscopy confirms functional groups like C=O and OH . Thin-layer chromatography (TLC) with UV visualization is used for reaction monitoring, while X-ray crystallography (via SHELXL) provides definitive structural confirmation .

Advanced Research Questions

Q. How can regioselectivity be achieved during the introduction of substituents on the quinoline core?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For instance, iridium-catalyzed amination or halogenation reactions favor specific positions due to directing groups (e.g., hydroxyl or methyl). Computational modeling (DFT) can predict reactive sites, while experimental validation via NMR and X-ray crystallography confirms regiochemical outcomes . Adjusting reaction solvents (e.g., DME vs. DCM) and catalysts (e.g., Pd/C for hydrogenation) further fine-tunes selectivity .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Methodological Answer : Discrepancies in bioactivity often arise from substituent effects (e.g., chloro vs. fluoro) or stereochemistry. Systematic structure-activity relationship (SAR) studies, comparing analogs with varied substituents at positions 6 and 8, can isolate key pharmacophores. For example, iodine at position 6 enhances halogen bonding in some analogs, while methyl groups influence lipophilicity . Cross-validation using in vitro assays (e.g., enzyme inhibition) and crystallographic data (e.g., protein-ligand docking) clarifies mechanisms .

Q. How do crystallographic techniques like SHELXL and ORTEP-3 aid in determining the compound’s structure?

- Methodological Answer : SHELXL refines crystal structures by modeling atomic displacement parameters and hydrogen bonding networks, critical for resolving hydroxyl and methyl group orientations . ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement, aiding in identifying disorder or polymorphism. For example, hydrogen atoms in hydroxyl groups are located via difference Fourier maps and refined isotropically, while aromatic H atoms are placed using riding models .

Q. What role do hydrogen-bonding patterns play in the compound’s molecular packing and stability?

- Methodological Answer : Hydrogen bonds (e.g., O–H···O=C) dictate crystal packing and thermal stability. Graph set analysis (as per Etter’s rules) categorizes interactions into chains or rings, which influence solubility and melting points. For instance, hydroxyl and carbonyl groups form intermolecular bonds, creating layered structures that enhance crystallinity. Computational tools like Mercury (CSD) map these interactions, while variable-temperature XRD assesses stability .

Q. How can computational methods predict the impact of substituent modifications on pharmacological properties?

- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular dynamics (MD) simulations model membrane permeability. For example, substituting chlorine with bulkier groups (e.g., trifluoromethyl) alters steric hindrance and logP values, which can be correlated with bioavailability using QSAR models. PubChem-derived data and docking studies (e.g., AutoDock Vina) further link structural features to target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.